tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 163798-87-6
VCID: VC21289667
InChI: InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate

CAS No.: 163798-87-6

Cat. No.: VC21289667

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate - 163798-87-6

Specification

CAS No. 163798-87-6
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name tert-butyl 2-(chloromethyl)benzimidazole-1-carboxylate
Standard InChI InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3
Standard InChI Key YNZUHDHIWWRGOR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl
Canonical SMILES CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl

Introduction

PropertyValue
Chemical FormulaC₁₃H₁₅ClN₂O₂
Molecular Weight266.72 g/mol
CAS Number163798-87-6
AppearanceWhite to light yellow solid
IUPAC Nametert-butyl 2-(chloromethyl)benzimidazole-1-carboxylate
InChI KeyYNZUHDHIWWRGOR-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl
Purity (Typical)≥99%

The molecular structure contains a benzimidazole core (a fused benzene and imidazole ring system), with the chloromethyl group at the C-2 position providing a site for nucleophilic substitution reactions.

Synthetic Routes and Preparation Methods

Laboratory Synthesis

The synthesis of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves a two-step process starting from 2-(chloromethyl)benzimidazole:

  • Reaction of 2-(chloromethyl)benzimidazole with tert-butyl chloroformate

  • The reaction proceeds in the presence of a base (typically triethylamine or pyridine) to neutralize the hydrochloric acid formed during the reaction

The reaction is generally conducted under inert atmosphere conditions (nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen. The base-mediated process facilitates the attachment of the tert-butyloxycarbonyl group to the nitrogen atom of the benzimidazole ring.

Industrial Production

Industrial-scale production follows similar synthetic pathways but employs larger reactors and more precise control of reaction parameters. Key considerations in industrial production include:

  • Temperature control systems to manage exothermic reactions

  • Precise monitoring of reactant concentrations

  • Efficient purification methods to ensure high product purity

  • Automation systems for process control and quality assurance

The scalability of this synthesis makes it suitable for commercial production, although specific industrial methods may involve proprietary modifications to enhance efficiency or reduce costs.

Chemical Reactivity

Types of Reactions

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate demonstrates versatile reactivity, particularly through its chloromethyl group. The compound participates in several types of reactions:

  • Nucleophilic Substitution: The chloromethyl group serves as an excellent leaving group, facilitating replacement by various nucleophiles including amines, thiols, and alkoxides

  • Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides, which have distinct chemical properties and applications

  • Reduction Reactions: Under appropriate conditions, the compound can be reduced to remove the tert-butyloxycarbonyl (Boc) protecting group, yielding the unprotected benzimidazole derivative

Common Reagents and Conditions

Various reagents and conditions are employed for different transformations of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
Nucleophilic SubstitutionSodium azide, potassium thiocyanate, sodium methoxideDMF or DMSO, room temperature to 80°CAzides, thiocyanates, ethers
OxidationHydrogen peroxide, m-CPBADCM, 0°C to room temperatureN-oxides
ReductionLiAlH₄, NaBH₄THF, 0°C to room temperatureReduced benzimidazole derivatives

These reactions produce derivatives with altered chemical properties and potential biological activities, expanding the utility of this compound in medicinal chemistry and other research areas.

Applications in Research

Medicinal Chemistry Applications

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate serves as a valuable building block in medicinal chemistry, particularly in the development of compounds with therapeutic potential:

  • Anticancer Research: Benzimidazole derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer)

  • Antimicrobial Development: The compound serves as a precursor for synthesizing agents with potential antibacterial, antifungal, and antiparasitic activities

  • Antiviral Compounds: Derivatives have been explored for their antiviral properties, with some showing promising activity against specific viral pathogens

The reactive chloromethyl group allows for the synthesis of a diverse array of compounds through nucleophilic substitution reactions, enabling the creation of focused libraries for structure-activity relationship studies.

Biological Research Applications

In biological research, tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate has applications in:

  • Enzyme Inhibition Studies: The compound and its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes

  • Biochemical Pathway Exploration: The ability to form covalent bonds with nucleophilic sites on proteins makes this compound and its derivatives useful tools for investigating biological mechanisms

  • Cellular Process Studies: Derivatives have been employed to study cellular processes such as DNA replication, protein synthesis, and signal transduction

Material Science Applications

Research into material applications includes:

  • Electronic Materials: Exploration of benzimidazole derivatives for electronic and optoelectronic applications

  • Polymeric Materials: Development of functional polymers with specific properties

  • Sensing Materials: Creation of chemical sensors based on fluorescent or colorimetric properties

Biological Activity

Mechanisms of Action

The biological activity of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate and its derivatives often stems from their ability to interact with specific biological targets:

  • Enzyme Binding: The compound can interact with enzymes, potentially inhibiting their activity through covalent or non-covalent interactions

  • Receptor Interactions: Derivatives may bind to cellular receptors, affecting downstream signaling pathways

  • DNA/RNA Interaction: Some benzimidazole derivatives can interact with nucleic acids, influencing processes such as transcription and replication

Anticancer Activity

Studies on structurally similar benzimidazole derivatives have revealed significant anticancer potential:

CompoundCancer Cell LineIC₅₀ (μM)
Compound A (Benzimidazole derivative)MCF-7 (Breast cancer)0.65
Compound B (Benzimidazole derivative)A549 (Lung cancer)2.41
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylateMCF-7Under investigation

The anticancer activity of these compounds is attributed to various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and induction of apoptosis in cancer cells.

Antimicrobial Properties

Benzimidazole derivatives have demonstrated antimicrobial activity against various pathogens. Though specific data for tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate is limited, structurally similar compounds have shown promising results against bacterial and fungal species.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate:

  • tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate (CAS: 1002750-44-8): Contains an additional fluoro substituent at the 5-position of the benzimidazole ring

  • tert-Butyl 1H-benzo[d]imidazole-1-carboxylate (CAS: 127119-07-7): Lacks the chloromethyl group at the 2-position

  • tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: Contains a bromomethyl instead of chloromethyl group, potentially offering different reactivity

Comparative Properties

CompoundMolecular Weight (g/mol)Distinct FeatureRelative Reactivity
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate266.72Chloromethyl groupModerate
tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate284.715-Fluoro substituentModerate
tert-Butyl 1H-benzo[d]imidazole-1-carboxylate218.26No 2-substituentLower

The presence of different substituents affects the compounds' physicochemical properties, reactivity patterns, and potential biological activities .

Structure-Activity Relationships

Structure-activity relationship studies with benzimidazole derivatives have revealed several important correlations:

  • The presence of the chloromethyl group enhances reactivity and provides a handle for further functionalization

  • The tert-butyloxycarbonyl group serves as a protecting group and can influence solubility and bioavailability

  • Additional substituents (such as the fluoro group in the related compound) can alter electronic properties and biological activity profiles

These structural variations allow for fine-tuning of properties for specific applications in medicinal chemistry and other research areas.

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